3-(4-Ethylthiophenyl)-2-methoxybenzoic acid
Description
3-(4-Ethylthiophenyl)-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring a methoxy group (-OCH₃) at the ortho (2nd) position and a 4-ethylthiophenyl group at the meta (3rd) position. The ethylthiophenyl substituent consists of a sulfur-linked ethyl chain attached to a benzene ring. This structure combines electronic effects from the methoxy group (electron-donating) and steric/electronic contributions from the thioether-linked aromatic moiety.
Properties
IUPAC Name |
3-(4-ethylsulfanylphenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-3-20-12-9-7-11(8-10-12)13-5-4-6-14(16(17)18)15(13)19-2/h4-10H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMYHAPHQNHZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylthiophenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Example Reaction:
Starting Materials: 4-Ethylthiophenylboronic acid and 2-methoxybenzoic acid chloride.
Catalyst: Palladium(II) acetate.
Base: Potassium carbonate.
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is heated under reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylthiophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used as reducing agents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Ethylthiophenyl)-2-methoxybenzoic acid has several scientific research applications, including:
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be used in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethylthiophenyl)-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The presence of the ethylthio and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Substituent Effects on Stability and Reactivity
- 2-Methoxybenzoic Acid (o-Anisic Acid, CAS 579-75-9): The absence of the ethylthiophenyl group simplifies the structure but highlights the steric destabilization caused by the ortho-methoxy group. Experimental enthalpy of formation (ΔHf) for 2-methoxybenzoic acid is less negative than group contribution (GC) predictions due to steric clashes between the methoxy and carboxyl groups .
4-Ethylbenzoic Acid :
- 3-(3-Cyanophenyl)-2-methoxybenzoic Acid: Replacing the ethylthiophenyl group with a cyanophenyl moiety introduces strong electron-withdrawing effects, likely increasing acidity (lower pKa) compared to the target compound. Safety data indicate hazards such as skin/eye irritation, suggesting reactivity differences due to the cyano group .
- 5-(Ethylsulfonyl)-2-methoxybenzoic Acid (CAS 71675-87-1): Substituting the thioether (-S-) with a sulfonyl (-SO₂-) group enhances polarity and oxidative stability.
Physicochemical Properties
*Estimated properties based on structural analogs.
Biological Activity
3-(4-Ethylthiophenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H16O3S
- Molecular Weight : 288.4 g/mol
The structure features a benzoic acid core substituted with a 4-ethylthiophenyl group and a methoxy group, which may influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may have efficacy against certain pathogens.
- Anti-inflammatory Properties : Similar compounds have shown potential as non-steroidal anti-inflammatory agents.
- Plant Growth Regulation : There is evidence suggesting that this compound may influence plant growth and could be used in agricultural applications to regulate growth or control pests.
Antimicrobial Activity
A significant aspect of the biological activity of this compound is its antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various fungal pathogens. A study highlighted the inhibition of pathogens such as Cytospora mandshurica and Coniella diplodiella, indicating potential applications in agriculture for crop protection .
| Pathogen | Inhibition Rate (%) |
|---|---|
| Cytospora mandshurica | 62.0 |
| Coniella diplodiella | 66.8 |
Plant Growth Regulation
Research has indicated that compounds similar to this compound can act as growth regulators. The application of these compounds in agricultural settings has shown promise in enhancing crop resilience against pests and diseases while promoting healthy growth patterns .
Case Studies and Research Findings
Several studies have examined the synthesis and application of related benzoic acids:
- Synthesis of Organotin Complexes : A study synthesized organotin complexes of methoxybenzoic acids and evaluated their photostabilizing effects on polymers, which could relate to agricultural applications by providing protection against UV degradation .
- Agricultural Applications : The preparation methods for similar compounds have been explored for their efficacy as herbicides and fungicides, demonstrating their potential in agricultural biotechnology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
